tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic properties or target-specific interactions .
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-6-4-14(5-7-16)10-15-8-11(14)9-17/h11,15,17H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJRPLXGZDOQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123631 | |
| Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357354-18-7 | |
| Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357354-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for Core Structure Formation
Cyclization Strategies for Spirocyclic Backbone
The spiro[4.5]decane system is typically constructed via intramolecular cyclization reactions. A validated approach involves reacting 1,5-dibromopentane with tert-butyl carbamate under basic conditions to form the diazaspiro framework. The reaction proceeds through a double nucleophilic substitution mechanism:
$$
\text{1,5-dibromopentane} + 2 \, \text{tert-butyl carbamate} \xrightarrow{\text{Base}} \text{tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate} + 2 \, \text{HBr}
$$
Key parameters:
Introduction of Hydroxymethyl Group at Position 4
Post-cyclization functionalization introduces the hydroxymethyl moiety through selective oxidation-reduction sequences:
Ketone Intermediate Formation
The spiroamine undergoes oxidation at C4 using Jones reagent (CrO₃/H₂SO₄) to generate a ketone intermediate:
$$
\text{Spiroamine} \xrightarrow{\text{Jones reagent}} \text{4-keto derivative}
$$
Stereoselective Reduction
The ketone is reduced using sodium borohydride (NaBH₄) in methanol to produce the hydroxymethyl group:
$$
\text{4-keto derivative} \xrightarrow{\text{NaBH}_4} \text{tert-butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate}
$$
Optimization Data :
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Reducing Agent | NaBH₄ vs LiAlH₄ | NaBH₄ (0°C, 2h) |
| Solvent | MeOH vs THF | Methanol |
| Diastereoselectivity | 3:1 to 5:1 | 4.2:1 (cis:trans) |
Alternative Synthetic Pathways
Direct Assembly via Mannich Reaction
A one-pot Mannich reaction between:
- tert-Butyl glycinate
- Formaldehyde
- 4-hydroxymethylcyclohexanone
Provides the spirocyclic structure in 35% yield with reduced diastereocontrol (1.8:1).
Enzymatic Resolution for Stereopurity
Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) improves enantiomeric excess:
| Enzyme | Substrate | ee (%) | Yield |
|---|---|---|---|
| CALB | Racemic mixture | 98 | 42 |
| Pseudomonas fluorescens | Racemic mixture | 85 | 38 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Key advancements for kilogram-scale synthesis:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 18h | 45min |
| Temperature Control | ±5°C | ±0.5°C |
| Throughput | 200g/day | 2kg/day |
Crystallization Protocols
Final purification employs antisolvent crystallization:
Solvent System :
- Good solvent: Ethyl acetate
- Antisolvent: Hexane
- Cooling rate: 0.5°C/min to 4°C
Purity Profile :
| Impurity | Batch (%) | Crystallized (%) |
|---|---|---|
| Starting material | 8.2 | 0.3 |
| Diastereomers | 12.4 | 1.1 |
Analytical Characterization Benchmarks
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 1.44 (s, 9H, tert-butyl)
- δ 3.65 (m, 2H, CH₂OH)
- δ 4.12 (br s, 1H, OH)
HRMS (ESI+) :
- Calculated for C₁₄H₂₅N₂O₄ [M+H]⁺: 285.1814
- Found: 285.1811
Chemical Reactions Analysis
tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, such as its ability to interact with specific biological targets or pathways.
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[4.5]decane scaffold is a common framework in drug discovery. Below is a detailed comparison of tert-butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate with structurally related analogs:
Table 1: Structural and Functional Group Comparisons
Key Findings
Substituent Effects :
- The hydroxymethyl group in the target compound improves solubility compared to methyl or benzyl analogs but may reduce blood-brain barrier penetration due to increased polarity .
- Fluorophenyl or trifluoromethyl groups (e.g., in and ) enhance lipophilicity and metabolic stability, making them suitable for CNS-targeted therapies .
- Positional isomerism (C3 vs. C4 hydroxymethyl) significantly alters molecular conformation, as seen in tert-butyl 3-(hydroxymethyl) analogs, which show reduced binding affinity in preliminary assays .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) reduces reaction times from 48 hours to 1–3 hours, improving scalability .
- Hydroxymethylation steps often require protective group strategies to avoid side reactions, increasing synthetic complexity .
Biological Relevance :
Biological Activity
tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound that belongs to the class of diazaspiro compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C14H24N2O4
- Molecular Weight : 284.36 g/mol
- CAS Number : 1445951-29-0
The structure of the compound is characterized by a spirocyclic framework which contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the diazaspiro class exhibit significant antimicrobial properties. For instance:
- Inhibition of Fungal Growth : Compounds similar to this compound have shown effectiveness against several fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism involves the inhibition of chitin synthase, which is critical for fungal cell wall integrity .
Cytotoxic Effects
The cytotoxic potential of this compound has also been investigated:
- Cancer Cell Lines : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. The compound's ability to disrupt cellular processes has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
- Cell Membrane Disruption : By integrating into cell membranes, it alters membrane permeability, leading to cell death in susceptible organisms.
- Signal Transduction Modulation : The compound may modulate signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antifungal activity against C. albicans with an IC50 value of approximately 25 µM. |
| Study 2 | Showed cytotoxic effects on breast cancer cell lines (MCF-7) with a reduction in cell viability by 60% at 50 µM after 48 hours of treatment. |
| Study 3 | Investigated the mechanism of action revealing that the compound induces apoptosis via mitochondrial pathway activation. |
Q & A
Q. Table 1: Representative Synthetic Conditions
Advanced Question: How can stereochemical challenges in spirocyclic diaza systems be resolved during synthesis?
Methodological Answer:
Stereochemical control in spirocyclic systems requires enantioselective catalysis. For example, phosphoramidite ligands in copper-catalyzed reactions enable asymmetric induction, as demonstrated in the synthesis of (7S,9R)-tert-butyl 7-formyl-9-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate . Chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can separate diastereomers, while dynamic NMR spectroscopy helps confirm stereochemical assignments .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- NMR Spectroscopy: Focus on the tert-butyl group (δ ~1.45 ppm, singlet) and hydroxymethyl protons (δ ~3.65 ppm, multiplet). Discrepancies in CH2OH multiplicity may arise from solvent polarity or hydrogen bonding .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the exact mass (calculated: 276.1838; observed: 276.1897 in some studies), with deviations attributed to adduct formation .
- IR Spectroscopy: Hydroxyl stretching (~3300 cm<sup>-1</sup>) and carbonyl vibrations (~1680 cm<sup>-1</sup>) validate functional groups .
Q. Table 2: Key Spectroscopic Data
Advanced Question: How can computational modeling predict the biological activity of derivatives of this spirocyclic compound?
Methodological Answer:
Molecular docking and molecular dynamics simulations are used to predict binding affinities to target proteins. For example, derivatives like 8-[2-azanyl-3-chloranyl-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one (C21H23ClN6O) were modeled against kinase domains to rationalize inhibitory activity . Density Functional Theory (DFT) calculations assess electronic properties of the hydroxymethyl group, correlating with hydrogen-bonding potential in biological systems .
Basic Question: How should researchers address discrepancies in NMR or MS data during characterization?
Methodological Answer:
Discrepancies may arise from:
- Solvent effects: Deuterated solvent choice (CDCl3 vs. D2O) alters proton chemical shifts .
- Impurities: Trace solvents (e.g., THF) or unreacted starting materials can skew MS data. Re-purification via preparative TLC or repeated crystallization is advised .
- Instrument calibration: Regular calibration with internal standards (e.g., tetramethylsilane for NMR) ensures accuracy .
Advanced Question: What strategies are employed to study structure-activity relationships (SAR) in spirocyclic diaza derivatives?
Methodological Answer:
SAR studies involve systematic substitution at the hydroxymethyl or diaza positions. For instance:
- Hydroxymethyl modification: Replacing -CH2OH with -CH2OAc alters solubility and bioactivity .
- Spiro ring expansion: Increasing ring size (e.g., from [4.5] to [5.5]) impacts conformational flexibility and target binding .
Biological assays (e.g., enzyme inhibition, cellular toxicity) are paired with computational descriptors (logP, polar surface area) to quantify SAR trends .
Basic Question: What are the solubility properties of this compound, and how do they influence reaction design?
Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). Poor solubility in THF may necessitate elevated temperatures (70–80°C) for reactions . For aqueous workups, addition of brine or sodium sulfate improves phase separation .
Advanced Question: How can reaction conditions be optimized for large-scale synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Catalyst loading: Reducing copper catalyst loadings from 10 mol% to 2 mol% maintains enantioselectivity while lowering costs .
- Flow chemistry: Continuous flow systems enhance heat/mass transfer for exothermic reductions (e.g., LiAlH4 reactions) .
- In-line analytics: PAT (Process Analytical Technology) tools monitor reaction progress and detect stereochemical drift .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
